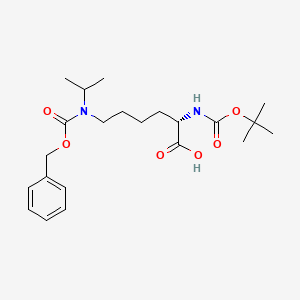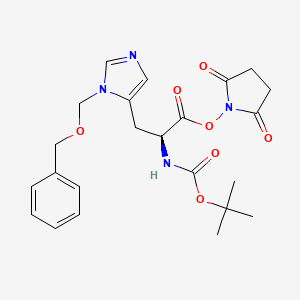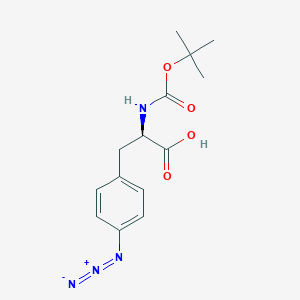![molecular formula C18H31N3O6 B613755 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid CAS No. 1263046-44-1](/img/structure/B613755.png)
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis method of a similar compound, trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid, has been reported . The synthesis involves reductive amination under the catalysis of Lewis acid to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylate, and carrying out ester hydrolysis on the trans-4-tert-butyl sulfinamide cyclohexane carboxylate under alkaline conditions to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylic acid .科学的研究の応用
Synthesis and Medicinal Chemistry
In the field of synthetic and medicinal chemistry, compounds related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid have been explored for various applications. For instance, the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, potentially acting as inhibitors of HIV, involves compounds structurally related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid. However, these compounds were found to be inactive against HIV, pointing to the need for further biological testing (Rosenquist et al., 1996).
Material Science and Catalysis
Studies in material science have explored the use of cyclohexane derivatives, including those similar to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid, for various applications. For example, a cyclic tetranuclear cuboid type copper(II) complex supported by cyclohexane-1,4-dicarboxylate was synthesized and characterized. This complex showed efficiency as a pre-catalyst for the oxidation of cyclohexane, achieving a total yield of cyclohexanol and cyclohexanone up to 35% under mild conditions (Hazra et al., 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of cyclohexane carboxylic acids, which are structurally related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid, have been investigated. For example, trans-4-Cyano-cyclohexane-1-carboxylic acid, an intermediate in the synthesis of tranexamic acid, was accumulated in the culture broth of Acremonium sp. D9K, demonstrating the potential of microbial synthesis for pharmaceutical intermediates (Nishise et al., 1987).
Organic Chemistry
In organic chemistry, the study of cyclohexane derivatives, closely related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid, has been extensive. Research has been conducted on the synthesis, stereochemical aspects, and reactivity of various cyclohexane derivatives. For instance, studies on the preparation and mass spectra of t-butylcyclohexanecarboxylic acids shed light on the diverse chemical properties and potential applications of these compounds (Bekkum et al., 2010).
特性
IUPAC Name |
4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O6/c1-17(2,3)26-15(24)20-14(21-16(25)27-18(4,5)6)19-12-9-7-11(8-10-12)13(22)23/h11-12H,7-10H2,1-6H3,(H,22,23)(H2,19,20,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUNZZZNJUCWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













